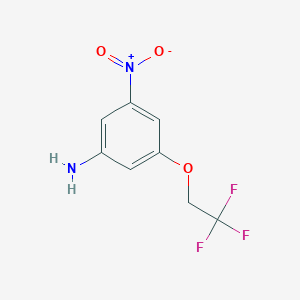![molecular formula C17H17ClN6O3 B444200 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE](/img/structure/B444200.png)
2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. The nitro, chloro, and methyl groups are introduced through selective nitration, chlorination, and alkylation reactions, respectively. The final step involves the coupling of the two pyrazole rings via an acetamide linkage, often using reagents like acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the pyrazole rings provide a rigid framework that can fit into binding sites of biological macromolecules. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the methyl and benzyl substitutions.
1-(2-Methylbenzyl)-3-nitro-1H-pyrazole: Contains the benzyl and nitro groups but lacks the acetamide linkage.
4-Chloro-5-methyl-3-nitro-1H-pyrazole: Lacks the acetamide and benzyl groups.
Uniqueness
2-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide is unique due to its combination of functional groups and structural features, which confer specific reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the acetamide linkage, allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H17ClN6O3 |
|---|---|
Poids moléculaire |
388.8g/mol |
Nom IUPAC |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H17ClN6O3/c1-11-5-3-4-6-13(11)9-22-8-7-14(20-22)19-15(25)10-23-12(2)16(18)17(21-23)24(26)27/h3-8H,9-10H2,1-2H3,(H,19,20,25) |
Clé InChI |
SVCKQSBVIWDHRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
SMILES canonique |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-adamantyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444117.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444118.png)
![N-(4-chloro-2-nitrophenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B444119.png)
![(2,4-Dimethylpiperidin-1-yl)[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B444122.png)
![5-(4-bromophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444123.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444125.png)
![3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444127.png)
![N-[3-bromo-1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B444128.png)
![ethyl 2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444129.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-chloro-4-nitrophenyl}benzamide](/img/structure/B444131.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444132.png)

![2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE](/img/structure/B444138.png)
![5-(3,4-dimethoxyphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B444139.png)
